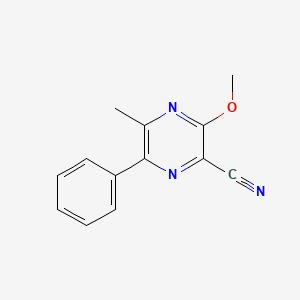
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an appropriate nitrile, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-3-methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Uniqueness
3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of a methoxy group, a methyl group, and a phenyl group on the pyrazine ring, along with a nitrile group, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.
Propriétés
Numéro CAS |
137695-89-7 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-12(10-6-4-3-5-7-10)16-11(8-14)13(15-9)17-2/h3-7H,1-2H3 |
Clé InChI |
PWLKRUROPZFXJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)OC)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


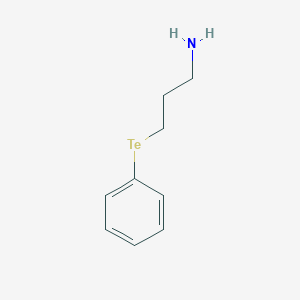
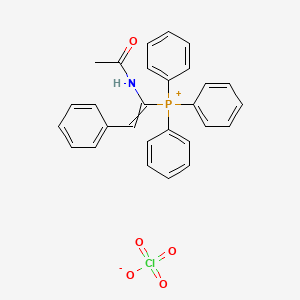
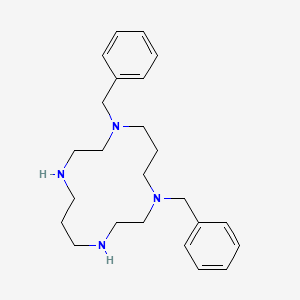

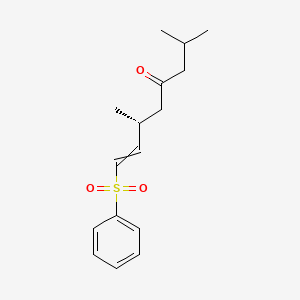

![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
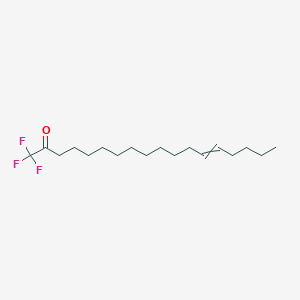
methyl carbonate](/img/structure/B14270203.png)
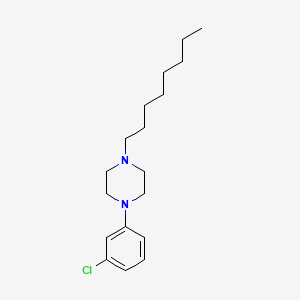
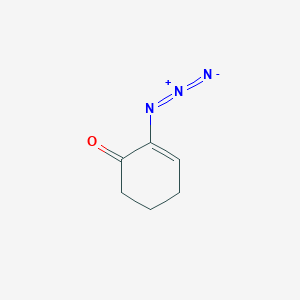
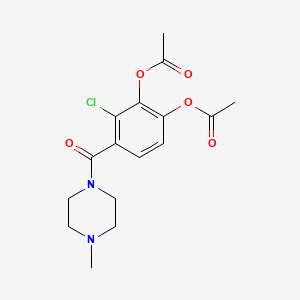
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
